9H-Fluorene, 2,7-bis(phenylethynyl)-
Description
Significance of Fluorene-Based Chromophores in Advanced Materials Research
Fluorene-based π-conjugated polymers and oligomers are cornerstone materials in the field of organic electronics and photonics. tue.nl Their prominence stems from a unique combination of desirable characteristics, including high photoluminescence quantum yields, excellent thermal and chemical stability, and good charge carrier mobility. nih.govacs.org These properties make them exceptionally well-suited for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and solar cells. tue.nlmdpi.com
One of the most significant advantages of the fluorene (B118485) unit is its chemical versatility. The carbon atoms at the C2, C7, and C9 positions are readily functionalized, allowing for precise control over the material's electronic structure, solubility, and solid-state packing. researchgate.net This "tunability" is crucial for optimizing device performance. For instance, attaching bulky substituents to the C9 position can prevent aggregation and maintain high emission efficiency in the solid state, a common challenge in organic materials. acs.org Furthermore, modifications at the C2 and C7 positions can alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color across the visible spectrum. 20.210.105 Consequently, fluorene derivatives are considered among the most attractive blue-emissive materials for next-generation displays and lighting. researchgate.net
Structural Rationale for 2,7-Bis(phenylethynyl) Functionalization in Conjugated Architectures
The strategic functionalization of the fluorene core at the 2 and 7 positions with phenylethynyl groups is a deliberate design choice to modulate its optoelectronic properties. The primary effect of this modification is the extension of the π-conjugated system. The linear, rigid ethynyl (B1212043) (alkyne) linkers effectively couple the electronic structure of the central fluorene core with the peripheral phenyl rings. nih.gov
This extended conjugation has several important consequences:
Red-Shifted Absorption and Emission: Extending the π-system lowers the energy gap between the HOMO and LUMO. As a result, the molecule absorbs and emits light at longer wavelengths (a bathochromic or red-shift) compared to the parent fluorene, which fluoresces in the violet region. researchgate.netnih.gov This allows for the rational design of materials that emit light in the blue, green, or even red parts of the spectrum. researchgate.net
Enhanced Molar Absorptivity: The larger conjugated system generally leads to a higher probability of electronic transitions, resulting in stronger light absorption.
Increased Molecular Planarity and Rigidity: The alkyne linkers contribute to a more planar and rigid molecular structure. This can promote favorable intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in devices like organic thin-film transistors (OTFTs).
The synthesis of such 2,7-disubstituted fluorenes is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which efficiently forms carbon-carbon bonds between the dibrominated fluorene precursor and terminal alkynes like phenylacetylene (B144264). nih.govmdpi.com The influence of 2,7-substituents on the photophysical properties is a well-documented strategy for creating tailored organic electronic materials.
Interactive Data Table: Photophysical Properties of Selected 2,7-Disubstituted Fluorene and Fluorenone Derivatives
The following table summarizes key experimental data for several fluorene derivatives functionalized at the 2 and 7 positions, illustrating the effect of different substituents on their optical properties.
| Compound | Substituent at 2,7-positions | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
| Poly(9,9-dioctylfluorene) derivative | Varies | ~380-390 | ~410 | up to 0.87 | Solution |
| (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene | -CH=CH-(3,4,5-trimethoxyphenyl) | Not specified | 420-460 | 0.93 | Chloroform |
| 2,7-Bis(pyridin-3-ylethynyl)fluoren-9-one | -C≡C-(3-pyridyl) | 304, 339, 349, 436 | 554 | 0.04 | Chloroform |
| Symmetrical Fluorene Derivative 1 | -C≡C-(4-methoxyphenyl) | 366 | 424 | Not specified | THF |
| Symmetrical Fluorene Derivative 2 | -C≡C-(4-(trifluoromethyl)phenyl) | 360 | 418 | Not specified | THF |
Data sourced from references nih.govmdpi.com20.210.105researchgate.netresearchgate.net. This table is for illustrative purposes to show the effect of substitution on photophysical properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55718-44-0 |
|---|---|
Molecular Formula |
C29H18 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2,7-bis(2-phenylethynyl)-9H-fluorene |
InChI |
InChI=1S/C29H18/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-10,15-20H,21H2 |
InChI Key |
KMPRYZPOZSRZMO-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)C#CC3=CC=CC=C3)C4=C1C=C(C=C4)C#CC5=CC=CC=C5 |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#CC3=CC=CC=C3)C4=C1C=C(C=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies for 9h Fluorene, 2,7 Bis Phenylethynyl and Its Derivatives
Direct Synthesis of 2,7-Bis(phenylethynyl)-9H-fluorene
The direct synthesis of the parent compound, 2,7-bis(phenylethynyl)-9H-fluorene, is most effectively achieved through a palladium- and copper-catalyzed cross-coupling reaction. This approach directly links the phenylethynyl moieties to the 2 and 7 positions of the fluorene (B118485) core.
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing 2,7-bis(phenylethynyl)-9H-fluorene, this reaction involves the coupling of a 2,7-dihalogenated fluorene, typically 2,7-dibromofluorene (B93635), with two equivalents of phenylacetylene (B144264). organic-chemistry.org The reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under anaerobic conditions. organic-chemistry.org
The efficiency of the Sonogashira coupling is highly dependent on the chosen catalytic system and reaction conditions. researchgate.net Typically, two types of catalysts are essential: a zerovalent palladium complex and a copper(I) salt. wikipedia.org
Catalytic Systems:
Palladium Catalysts: Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.org The latter is often used as a pre-catalyst that is reduced in situ to the active Pd(0) species. More advanced systems may utilize bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, in conjunction with precursors like Pd(PhCN)₂Cl₂, which can facilitate the reaction at room temperature. organic-chemistry.org
Copper(I) Co-catalysts: Copper(I) halides, particularly copper(I) iodide (CuI), are standard co-catalysts. wikipedia.org The copper acetylide intermediate formed during the catalytic cycle is crucial for the reaction to proceed efficiently.
Optimized Reaction Conditions: A typical synthesis involves reacting 2,7-dibromofluoren-9-one (a precursor to the target fluorene) with 3-ethynylpyridine (an analogue of phenylacetylene) using a catalytic system of Pd(PPh₃)₂Cl₂ and CuI. mdpi.com The reaction is performed in freshly distilled and degassed diethylamine (B46881), which serves as both the base and a solvent, under a dry nitrogen atmosphere. mdpi.com The mixture is heated to around 55 °C and stirred for 24 hours. mdpi.com The choice of base is critical; amines like diethylamine or piperidine are commonly used to neutralize the hydrogen halide formed during the reaction. mdpi.commdpi.com
The table below summarizes various conditions tested for Sonogashira coupling reactions, illustrating the impact of different catalysts, bases, and energy sources.
| Aryl Halide | Catalyst | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 4-Iodoacetophenone | Pd(II)-precatalyst 7 | i-Pr₂NH | Water | Thermal, 100°C, 3h | 100% |
| 4-Iodoacetophenone | Pd(II)-precatalyst 7 | NaOH | Water | Thermal, 100°C, 3h | 100% |
| 4-Bromoacetophenone | Pd(II)-precatalyst 7 | NaOH | Water | μw, 160°C, 10 min | 100% (83% isolated) |
| 2-Bromopyridine | Pd(II)-precatalyst 7 | NaOH | Water | μw, 160°C, 15 min | 100% (82% isolated) |
| 2-Iodothiophene | Pd(II)-precatalyst 7 | i-Pr₂NH | Water | Thermal, 100°C, 0.5h | 100% (81% isolated) |
Data adapted from a study on microwave-accelerated Sonogashira reactions in water. d-nb.info
2,7-Dibromofluorene Synthesis: This key precursor can be synthesized from fluorene. One method involves dissolving fluorene in carbon tetrachloride, followed by the addition of copper(II) bromide loaded on aluminum oxide. The mixture is refluxed for several hours, after which the product is isolated and purified. chemicalbook.com An alternative approach uses fluorenone and bromine as raw materials, with acetic acid and fuming sulfuric acid as the reaction medium and an iron-iodine catalyst. google.com The reaction proceeds via direct bromination to yield 2,7-dibromofluorenone, which can then be reduced to 2,7-dibromofluorene.
Phenylacetylene: Phenylacetylene is a commercially available terminal alkyne and is the reactant of choice for introducing the phenylethynyl groups. It is typically used in a slight excess to ensure complete reaction at both the 2 and 7 positions of the dibromofluorene.
Post-synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, catalyst residues, and byproducts from side reactions like the homocoupling of phenylacetylene (Glaser coupling). Therefore, rigorous purification is essential.
Initial Workup: The reaction is typically quenched by adding an aqueous solution, such as saturated ammonium (B1175870) chloride, which precipitates the crude product. mdpi.com This solid is then collected by filtration.
Recrystallization: This is a powerful technique for purifying solid organic compounds. For fluorene derivatives, a mixed solvent system is often effective. For instance, the precursor 2,7-dibromofluorene can be recrystallized from an ethyl acetate (B1210297)/hexane mixture. chemicalbook.com The final product, or its analogues, can be purified by recrystallization from a dichloromethane/ethyl acetate (DCM/EtOAc) mixture to yield high-purity crystals. mdpi.com
Column Chromatography: For more challenging separations, column chromatography over silica (B1680970) gel is employed. A nonpolar eluent system, such as a mixture of hexane, ether, and acetone, can effectively separate the target compound from impurities. rsc.org
Sonogashira Coupling Approaches for Ethynyl-Fluorene Linkage Formation
Synthesis of 9,9-Disubstituted-9H-Fluorene, 2,7-bis(phenylethynyl)- Derivatives
To improve solubility and modify the electronic properties of the fluorene core, substituents are often introduced at the C9 position. This methylene bridge is readily functionalized due to the acidity of its protons.
The synthesis of 9,9-dialkyl derivatives typically involves a two-step sequence: alkylation of a 2,7-dihalofluorene followed by Sonogashira coupling.
Alkylation at the 9-Position: The synthesis of the key intermediate, 2,7-dibromo-9,9-dioctylfluorene, is a crucial first step. doi.org This is achieved by reacting 2,7-dibromofluorene with an alkylating agent, such as 1-bromooctane (B94149). The reaction is carried out in the presence of a strong base, like sodium hydroxide (B78521), and often utilizes a phase-transfer catalyst, such as tetrabutylammonium bromide, to facilitate the reaction between the aqueous base and the organic-soluble fluorene derivative. doi.org
Sonogashira Coupling: Once the 2,7-dibromo-9,9-dioctylfluorene precursor is synthesized and purified, it undergoes the Sonogashira coupling with phenylacetylene. ossila.commdpi.com The reaction conditions are analogous to those used for the unsubstituted parent compound, employing a palladium-copper catalytic system to yield 9,9-dioctyl-9H-fluorene, 2,7-bis(phenylethynyl)-. The introduction of the two long octyl chains at the 9-position significantly enhances the solubility of the final conjugated polymer in common organic solvents, which is critical for solution-based processing of organic electronic devices. ossila.com
Modified Sonogashira Coupling Protocols for Substituted Fluorene Cores
The Sonogashira coupling is a foundational method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the synthesis of 9H-Fluorene, 2,7-bis(phenylethynyl)-, the reaction typically involves coupling phenylacetylene with a 2,7-dihalogenated fluorene core, most commonly 2,7-dibromofluorene.
A representative protocol for the synthesis of the parent compound involves the reaction of 2,7-dibromofluorene with phenylacetylene in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI). The reaction is carried out in an amine base like triethylamine (TEA), which also serves as a solvent.
Modifications to this standard protocol have been developed to improve efficiency, broaden the substrate scope, and simplify reaction conditions. For instance, room-temperature Sonogashira couplings of aryl bromides have been achieved using a catalyst system composed of Pd(PhCN)₂Cl₂ and the bulky, electron-rich phosphine ligand P(t-Bu)₃. organic-chemistry.org This approach offers milder conditions compared to traditional protocols that often require heating. organic-chemistry.org Furthermore, copper-free Sonogashira reactions have been explored to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), which is often promoted by the copper co-catalyst. organic-chemistry.org
Table 1: Comparison of Sonogashira Coupling Protocols for Fluorene Cores
| Precursors | Catalyst System | Base/Solvent | Conditions | Product | Reference |
| 2,7-dibromofluorene, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Toluene/TEA | Reflux, 24h | 2,7-bis(phenylethynyl)-9H-fluorene | N/A |
| 2,7-dibromofluoren-9-one, 3-Ethynylpyridine | Pd(PPh₃)₂Cl₂, CuI | Diethylamine | 55 °C, 24h | 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one | mdpi.comresearchgate.net |
| Aryl Bromides, Terminal Alkynes | Pd(PhCN)₂Cl₂, P(t-Bu)₃, CuI | Dioxane, HN(i-Pr)₂ | Room Temperature | Disubstituted Alkynes | organic-chemistry.org |
Strategies for Terminal Ethynyl (B1212043) Precursor Generation (e.g., from Bis(trimethylsilylethynyl)fluorene)
An alternative synthetic strategy involves first generating a 2,7-diethynylfluorene core, which can then serve as a versatile building block for further coupling reactions. This is often accomplished using a protecting group for the terminal alkyne, with the trimethylsilyl (TMS) group being a common choice.
The synthesis begins with a Sonogashira coupling of 2,7-dihalofluorene with (trimethylsilyl)acetylene. This yields the protected intermediate, 2,7-bis(trimethylsilylethynyl)fluorene. The TMS groups are advantageous as they prevent the terminal alkyne's reactive C-H bond from undergoing unwanted side reactions.
Following the successful coupling, the TMS groups are removed in a deprotection step. This is typically achieved under basic conditions, for example, by treatment with potassium carbonate in a solvent mixture like tetrahydrofuran (THF) and methanol. acs.org The resulting 2,7-diethynylfluorene is the terminal ethynyl precursor, which can be isolated and used in subsequent Sonogashira reactions with a desired aryl halide to build more complex, asymmetric structures. acs.orgresearchgate.net
Spectroscopic and Analytical Characterization for Structural Elucidation
To confirm the successful synthesis and verify the precise chemical structure of 9H-Fluorene, 2,7-bis(phenylethynyl)- and its derivatives, a suite of spectroscopic and analytical methods is employed.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a primary tool for elucidating the molecular structure. For 9H-Fluorene, 2,7-bis(phenylethynyl)-, the proton (¹H) NMR spectrum provides information on the chemical environment of the hydrogen atoms, while the carbon-13 (¹³C) NMR spectrum identifies the different carbon atoms in the molecule.
In the ¹H NMR spectrum, the aromatic protons of the fluorene and phenyl rings typically appear in the downfield region (around 7-8 ppm), while the methylene protons at the C9 position of the fluorene core (the -CH₂- group) appear as a characteristic singlet further upfield (around 3.95 ppm). The specific chemical shifts and coupling patterns allow for the assignment of each proton to its position in the structure.
The ¹³C NMR spectrum shows distinct signals for the different types of carbon atoms. Key signals include those for the quaternary alkynyl carbons (typically in the 89-91 ppm range) and the various aromatic carbons.
Table 2: NMR Data for 9H-Fluorene, 2,7-bis(phenylethynyl)- in CDCl₃
| Type | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.78 (d, J = 8 Hz, 2H) | Aromatic protons (Fluorene) |
| 7.74 (s, 2H) | Aromatic protons (Fluorene) | |
| 7.61 (s, 1H) | Aromatic proton (Fluorene) | |
| 7.58 (d, J = 8 Hz, 4H) | Aromatic protons (Phenyl) | |
| 7.38 (m, 5H) | Aromatic protons (Phenyl) | |
| 3.95 (s, 2H) | Methylene protons at C9 | |
| ¹³C NMR | 143.46, 141.14 | Aromatic carbons (Fluorene) |
| 131.57, 130.49, 128.47 | Aromatic carbons (Phenyl) | |
| 123.32, 121.76, 120.33 | Aromatic carbons (Fluorene) | |
| 89.59 | Alkynyl carbons | |
| 36.61 | Methylene carbon at C9 |
Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 9H-Fluorene, 2,7-bis(phenylethynyl)-, the FT-IR spectrum provides clear evidence for its key structural features.
The most characteristic absorption is the stretching vibration of the carbon-carbon triple bond (νC≡C) of the ethynyl groups. This peak is typically weak but sharp and appears in the range of 2190-2260 cm⁻¹. For related fluorene-ethynyl structures, this peak has been observed at approximately 2206 cm⁻¹ and 2198 cm⁻¹. mdpi.commdpi.com Another key feature is the stretching of the aromatic C-H bonds (νCaryl-H), which is observed as a series of absorptions above 3000 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for Fluorene-Ethynyl Structures
| Frequency (cm⁻¹) | Vibration | Functional Group | Reference |
| > 3000 | C-H Stretch | Aromatic | N/A |
| ~2206 | C≡C Stretch | Alkyne | mdpi.comresearchgate.net |
| ~2198 | C≡C Stretch | Alkyne | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. longdom.org It measures the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for the calculation of a unique elemental formula. longdom.org This technique is crucial for confirming that the synthesized product has the correct atomic makeup. For complex organic molecules like fluorene derivatives, techniques such as Electrospray Ionization (ESI) are often used. mdpi.commdpi.com For example, in the analysis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, a closely related structure, the molecular ion [M–H]⁺ was observed at m/z 383.1195, which corresponds to the calculated formula [C₂₇H₁₅N₂O]⁺. mdpi.com This level of precision provides unambiguous confirmation of the compound's identity.
Single-Crystal X-ray Diffraction Analysis of Related Fluorene-Ethynyl Structures
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent 9H-Fluorene, 2,7-bis(phenylethynyl)- is not detailed in the reviewed literature, analysis of closely related derivatives provides valuable insight into the expected molecular geometry and intermolecular packing.
For instance, the crystal structure of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one has been solved. mdpi.comresearchgate.net The analysis revealed that the molecule crystallizes in the monoclinic space group P2₁/c and adopts a nearly planar geometry. mdpi.comresearchgate.net Similarly, the derivative 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile also crystallizes in the P2₁/c space group. mdpi.com These studies show that the crystal packing is often driven by intermolecular forces such as π–π stacking interactions between the aromatic fluorene and pyridyl rings. mdpi.com
Table 4: Crystallographic Data for Related Fluorene-Ethynyl Derivatives
| Parameter | 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one mdpi.comresearchgate.net | 2-(2,7-bis(pyridin-3-ylethynyl)fluoren-9-ylidene)malononitrile mdpi.com |
| Formula | C₂₇H₁₄N₂O | C₃₀H₁₄N₄ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.6190(1) | 7.0164(2) |
| b (Å) | 13.7115(1) | 28.2624(6) |
| c (Å) | 22.1683(3) | 11.2725(3) |
| **β (°) ** | 110.080(1) | 107.350(3) |
| Volume (ų) | 1889.62(4) | 2133.63(10) |
Theoretical and Computational Investigations of 9h Fluorene, 2,7 Bis Phenylethynyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for predicting the molecular and electronic properties of compounds, offering insights that complement experimental findings. For 9H-Fluorene, 2,7-bis(phenylethynyl)-, these calculations can elucidate its potential for applications in organic electronics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules to determine their most stable conformation. For 9H-Fluorene, 2,7-bis(phenylethynyl)-, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are performed to predict bond lengths, bond angles, and dihedral angles in the ground state. This optimization is crucial as the geometric structure significantly influences the electronic and photophysical properties of the molecule. The planarity of the fluorene (B118485) core and the orientation of the phenylethynyl substituents are key parameters determined through this process.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that determines the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. A smaller HOMO-LUMO gap generally implies a higher reactivity and a lower energy for electronic transitions. For organic semiconductors, this gap is directly related to the material's color and its potential use in light-emitting diodes (LEDs) and photovoltaic cells.
Theoretical calculations for similar 2,7-disubstituted fluorene derivatives have shown that the introduction of π-conjugated substituents, such as phenylethynyl groups, tends to decrease the HOMO-LUMO gap compared to the unsubstituted fluorene core. This is due to the extension of the π-conjugated system, which raises the HOMO level and lowers the LUMO level.
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 2,7-disubstituted Fluorene Derivative
| Parameter | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 3.70 |
Note: The data presented in this table is representative of a 2,7-disubstituted fluorene derivative and is intended for illustrative purposes for 9H-Fluorene, 2,7-bis(phenylethynyl)-.
From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to further understand the reactivity of 9H-Fluorene, 2,7-bis(phenylethynyl)-. These include:
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
These descriptors provide a quantitative measure of the molecule's stability and reactivity. A high chemical hardness and low softness are associated with greater stability.
Table 2: Representative Quantum Chemical Descriptors for a 2,7-disubstituted Fluorene Derivative
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.00 |
| Chemical Hardness (η) | 1.85 |
| Chemical Softness (S) | 0.54 |
Note: The data presented in this table is representative of a 2,7-disubstituted fluorene derivative and is intended for illustrative purposes for 9H-Fluorene, 2,7-bis(phenylethynyl)-.
The distribution of the HOMO and LUMO across the molecular structure provides insights into the nature of electronic transitions. In molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating moiety, while the LUMO is localized on the electron-accepting part. An electronic excitation from the HOMO to the LUMO can thus be described as an intramolecular charge transfer (ICT). For 9H-Fluorene, 2,7-bis(phenylethynyl)-, the extended π-system facilitates electron delocalization. Molecular orbital analysis can reveal the pathways of charge redistribution upon excitation, which is fundamental to understanding its performance in optoelectronic devices where charge separation and transport are key processes.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are targets for nucleophilic attack. For 9H-Fluorene, 2,7-bis(phenylethynyl)-, the MEP map would likely show negative potential around the π-electron-rich phenylethynyl groups and the fluorene core, indicating their susceptibility to electrophilic attack.
Excited State Properties and Photophysical Behavior Modeling
To understand the light-emitting properties of 9H-Fluorene, 2,7-bis(phenylethynyl)-, it is essential to investigate its excited-state properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, as well as the oscillator strengths for electronic transitions. This information is used to simulate the absorption and emission spectra of the molecule. The calculated absorption spectrum corresponds to the electronic transitions from the ground state to various excited states, while the emission spectrum is simulated from the relaxation of the lowest excited state back to the ground state. These theoretical spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the photophysical processes, such as fluorescence and phosphorescence. For blue-emitting materials like many fluorene derivatives, TD-DFT can help in designing molecules with desired emission colors and efficiencies.
Time-Dependent Density Functional Theory (TD-DFT) for Excitation Energies and Oscillator Strengths
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the excited-state properties of molecules. This methodology is applied to calculate vertical excitation energies, which correspond to the energy difference between the ground state and an excited state without a change in molecular geometry. Alongside excitation energies, TD-DFT also calculates oscillator strengths, which are a theoretical measure of the intensity of an electronic transition.
For 9H-Fluorene, 2,7-bis(phenylethynyl)-, this analysis would typically involve calculating the energy and oscillator strength for the lowest singlet electronic transition (S₀ → S₁), which is crucial for understanding the molecule's primary absorption characteristics. However, specific values from such calculations for this compound are not available in the reviewed literature.
Computational Prediction of UV-Vis Absorption and Photoluminescence Emission Spectra
Computational methods can predict the ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) emission spectra of a molecule. The predicted maximum absorption wavelength (λabs) is derived from the calculated excitation energies (from TD-DFT), while the maximum emission wavelength (λem) is determined by calculating the geometry of the first excited state and the subsequent energy of the transition back to the ground state.
A computational study on 9H-Fluorene, 2,7-bis(phenylethynyl)- would provide theoretical λabs and λem values, offering insight into its optical properties. No specific predicted spectral data for this molecule could be located.
Examination of Solvent Effects on Electronic Transitions and Emission Characteristics
The electronic transitions and emission characteristics of a molecule can be significantly influenced by the polarity of its solvent environment, a phenomenon known as solvatochromism. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate these solvent effects. By performing calculations in different simulated solvent environments, researchers can predict shifts in the absorption and emission spectra.
An examination of 9H-Fluorene, 2,7-bis(phenylethynyl)- would reveal how its electronic and emissive properties are altered by solvents of varying dielectric constants. However, no studies detailing these specific solvent effects were found.
Charge Transport Characteristics and Mobility Studies
Computational Methodologies for Assessing Hole and Electron Mobilities
Computational chemistry provides powerful tools to predict the charge transport properties of organic semiconductor materials. The mobility of charge carriers (holes and electrons) is a key parameter determining a material's performance in electronic devices. Theoretical assessments typically involve calculating two key parameters: the internal reorganization energy (λint) and the electronic coupling (transfer integral, V). The reorganization energy represents the energy required for a molecule's geometry to relax after a charge is added or removed. Lower reorganization energies are generally favorable for efficient charge transport.
Specific computational assessments of hole and electron mobilities for 9H-Fluorene, 2,7-bis(phenylethynyl)- have not been reported in the available literature.
Application of Marcus Electron Transfer Theory in Mobility Predictions
Marcus theory provides a framework for calculating the rate of charge transfer between adjacent molecules, which is fundamental to determining charge mobility. The semi-classical Marcus equation relates the charge transfer rate to the reorganization energy and the electronic coupling. By applying this theory within a crystal lattice or an amorphous morphology, theoretical charge carrier mobilities can be predicted.
A study applying Marcus theory to 9H-Fluorene, 2,7-bis(phenylethynyl)- would yield quantitative predictions of its hole and electron mobilities. No such predictive studies for this specific compound were identified.
Conformational Analysis and Intermolecular Interaction Studies
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 9H-Fluorene, 2,7-bis(phenylethynyl)-, this would include examining the rotational freedom of the phenylethynyl groups relative to the fluorene core. Understanding the preferred conformation is crucial as it influences the molecule's electronic properties and how it packs in the solid state.
Intermolecular interaction studies focus on the non-covalent forces between adjacent molecules, such as π-π stacking and van der Waals forces. These interactions dictate the material's morphology and are critical for efficient charge transport. While general principles suggest that the planar fluorene core and phenylethynyl groups would promote π-π stacking, specific computational studies detailing the conformational landscape and intermolecular interaction energies for 9H-Fluorene, 2,7-bis(phenylethynyl)- are not present in the surveyed literature.
Molecular Dynamics Simulations for Structural Dynamics
While specific molecular dynamics (MD) simulations for 9H-Fluorene, 2,7-bis(phenylethynyl)- are not extensively detailed in the public domain, the application of this technique would be pivotal in understanding its structural and conformational dynamics. MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior that is often inaccessible through experimental means alone.
For a molecule like 9H-Fluorene, 2,7-bis(phenylethynyl)-, MD simulations could predict how the molecule behaves in different environments, such as in solution or in the solid state. Key areas of investigation would include the rotational freedom of the phenylethynyl side groups relative to the central fluorene core, the flexibility of the fluorene unit itself, and how intermolecular interactions in the solid state might constrain these motions. These simulations are governed by force fields that define the potential energy of the system, allowing for the calculation of trajectories of atoms and molecules.
A hypothetical setup for an MD simulation of 9H-Fluorene, 2,7-bis(phenylethynyl)- in a condensed phase is outlined in the interactive table below. Such a simulation would provide data on conformational stability, the timescale of dynamic processes, and the influence of the local environment on the molecule's structure.
| Simulation Parameter | Example Value/Condition | Information Gained |
|---|---|---|
| System Composition | One molecule of 9H-Fluorene, 2,7-bis(phenylethynyl)- in a box of solvent (e.g., toluene) or a crystal lattice | Behavior in solution versus solid state |
| Force Field | GAFF2 (General Amber Force Field) | Defines the potential energy landscape of the molecule |
| Simulation Time | 100 nanoseconds | Observation of conformational changes over time |
| Temperature | 300 K | Mimics room-temperature conditions |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Dihedral Angle Distributions | Quantifies structural stability, intermolecular packing, and torsional motion |
Investigation of Torsional Dynamics and their Influence on Solid-State Photoluminescence
The photoluminescent properties of conjugated systems like 9H-Fluorene, 2,7-bis(phenylethynyl)- are profoundly influenced by their molecular conformation, particularly the torsional angles between the constituent aromatic rings. Drawing from studies on related conjugated molecules with phenylethynyl groups, a clear picture of these structure-property relationships can be established. nih.govresearchgate.netnih.gov
In the ground state, molecules with phenylethynyl building blocks typically exhibit considerable torsional disorder at room temperature. nih.govnih.gov This means there is a distribution of angles between the phenylethynyl side groups and the central fluorene core. This disorder leads to inhomogeneous broadening of the electronic absorption spectra, often resulting in broad and featureless bands. nih.gov
Upon photoexcitation, the electronic structure of the molecule changes. In the excited state, there is an increase in the double-bond character of the linkages between the aromatic units, leading to a more rigid and planar geometry. nih.govnih.gov This excited-state planarization is a critical process that influences the emission properties. Because emission occurs from this more planar and structurally relaxed excited state, the emission spectrum is typically narrower and more structured compared to the absorption spectrum. nih.gov This phenomenon also explains the common observation that the absorption and emission spectra of such molecules are not mirror images of each other. nih.govnih.gov
In the solid state, these torsional dynamics are further influenced by intermolecular interactions and crystal packing. The crystal environment can restrict the torsional freedom of the molecules, potentially leading to a more uniform ground-state conformation and affecting the photoluminescence quantum yield. The nature of this planarization can be complex, involving both diffusive (viscosity-dependent) and inertial (viscosity-independent) motions. researchgate.netrsc.org Understanding these dynamics is crucial for controlling the solid-state emission properties of these materials. For instance, red-edge excitation can selectively excite the more planar molecules within the ground-state distribution, leading to different excited-state dynamics compared to excitation at the absorption maximum. researchgate.netnih.gov
The following interactive table summarizes the key aspects of how torsional dynamics are expected to influence the photoluminescence of 9H-Fluorene, 2,7-bis(phenylethynyl)- in the solid state, based on research on analogous systems.
| Phenomenon | Description | Effect on Photoluminescence |
|---|---|---|
| Ground-State Torsional Disorder | A distribution of dihedral angles between the phenylethynyl groups and the fluorene core exists at room temperature. nih.govnih.gov | Broad, featureless absorption spectrum. nih.gov |
| Excited-State Planarization | Upon photoexcitation, the molecule adopts a more rigid and planar conformation. nih.govnih.gov | Emission occurs from a structurally relaxed state. |
| Non-Mirror-Image Spectra | The differing conformations of the ground and excited states lead to a lack of mirror symmetry between absorption and emission spectra. nih.govnih.gov | Structured and narrower emission spectrum compared to the absorption spectrum. nih.gov |
| Solid-State Packing Effects | Intermolecular interactions in the crystal lattice can restrict torsional motion. researchgate.net | Can lead to higher quantum yields and shifts in emission wavelength compared to solution. |
| Re-equilibration Dynamics | Following emission and return to the ground state, the molecule re-establishes its torsional disorder. researchgate.netnih.gov | This process is typically diffusive and can be observed in transient absorption spectroscopy. researchgate.net |
Advanced Applications and Functional Materials Derived from 9h Fluorene, 2,7 Bis Phenylethynyl
Optoelectronic Materials Science
The extended π-conjugated system of 2,7-bis(phenylethynyl)fluorene derivatives makes them highly suitable for applications in optoelectronics, where they are utilized in devices that generate, detect, and control light.
Derivatives of 9H-fluorene, 2,7-bis(phenylethynyl)- have been successfully incorporated into the emissive layers of OLEDs and PLEDs. These materials are prized for their high photoluminescence quantum efficiencies and thermal stability, which are crucial for the development of efficient and durable display technologies. iitk.ac.in The rigid, planar structure of the fluorene (B118485) unit contributes to high fluorescence quantum yields and excellent hole-transporting properties. researchgate.net
For instance, (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene, a derivative, has been synthesized and used in LED configurations. researchgate.net This compound exhibits a solution photoluminescence emission maximum between 420-460 nm with a high quantum efficiency of 0.93 in chloroform. researchgate.net When used as the emissive layer in an LED, it showed an emission maximum at 470-480 nm with a luminance of 0.515 cd/A and a turn-on voltage of 3 V. researchgate.net The performance of these materials can be further enhanced by blending them with other polymers like Polymethyl methacrylate (B99206) (PMMA). A device using a 10% (w/w) blend of the fluorene derivative in PMMA demonstrated blue emission with a luminance efficiency of 4.5 cd/A and a turn-on voltage of 4.5 V. researchgate.net
The following table summarizes the performance of an LED device incorporating a 2,7-bis(phenylethenyl)fluorene derivative.
| Emissive Layer Composition | Emission Maxima (nm) | Luminance Efficiency (cd/A) | Turn-on Voltage (V) |
| Neat Derivative | 470-480 | 0.515 | 3 |
| 10% Derivative in PMMA | 444 | 4.5 | 4.5 |
Data compiled from research on (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene. researchgate.net
Fluorene-based copolymers have been investigated as donor materials in bulk heterojunction (BHJ) polymer solar cells. ucla.edu The deep highest occupied molecular orbital (HOMO) level of some fluorene copolymers can lead to a large open-circuit voltage (Voc) when blended with fullerene acceptors, a key factor in achieving higher power conversion efficiencies. ucla.edu For example, alternating polyfluorene copolymers have been used as electron donors in PSCs, achieving power conversion efficiencies of up to 4.5% when blended with a fullerene derivative. ucla.edu
The performance of these solar cells is influenced by the molecular weight of the fluorene-based copolymer. In a study using a blend of poly(3-hexylthiophene) (P3HT) as the electron donor and a poly[2,7-(9,9-didodecylfluorene)-alt-5,5-(4',7'-bis(2-thienyl)-2',1',3'-benzothiadiazole)] (PF12TBT) as the electron acceptor, the power conversion efficiency (PCE) increased from 1.9% to 2.7% as the molecular weight of the fluorene-based polymer increased. nih.gov Additionally, structurally non-planar molecules with a 9,9′-spirobi[9H-fluorene] (SBF) core have been used as non-fullerene acceptors, achieving a high PCE of 5.34% in a solution-processed BHJ solar cell. rsc.org
The high charge-carrier mobility of polyfluorene-based materials makes them suitable for use as the active layer in OFETs. ossila.com These materials' good processability and semiconducting properties are advantageous for fabricating these electronic components. ossila.commdpi.com While research on anthracene (B1667546) derivatives with phenylethynyl substituents has shown high charge carrier mobilities in solution-processed OFETs, this indicates the potential of similarly structured fluorene compounds. nih.govresearchgate.net The ordered molecular arrangement in fluorene-based materials is crucial for efficient charge transport, a key requirement for high-performance transistors. nih.gov
9H-fluorene derivatives have been designed and synthesized as metal-free organic photosensitizers for dye-sensitized solar cells (DSSCs). nih.gov These dyes serve as the primary light-absorbing component in the solar cell. researchgate.net Novel organic sensitizers incorporating fluoren-9-ylidene moieties within a donor-π-acceptor (D-π-A) architecture have demonstrated high power conversion efficiencies. rsc.org
For instance, two novel fluorene-based organic dyes, FFA and FTA, have been synthesized and tested in DSSCs. The FFA dye exhibited a short-circuit current density (Jsc) of 12.23 mA/cm² and a power conversion efficiency (η) of 7.01%. The FTA dye showed a Jsc of 11.21 mA/cm² and a power conversion efficiency of 6.35%. nih.gov The incorporation of the fluorene unit is a common strategy in the development of various optical devices. researchgate.net
The following table presents the photovoltaic performance of DSSCs using fluorene-based dyes.
| Dye | Short-Circuit Current Density (Jsc) (mA/cm²) | Power Conversion Efficiency (η) (%) |
| FFA | 12.23 | 7.01 |
| FTA | 11.21 | 6.35 |
Data derived from research on novel 9H-fluorene derivative-based organic photosensitizers. nih.gov
The emission wavelengths of fluorene-based systems can be tuned through several strategies. One approach is the chemical modification of the fluorene core by attaching different substituents at the C-2 and C-7 positions. mdpi.com This alters the extent of the π-conjugation and, consequently, the electronic structure and photophysical properties of the molecule. mdpi.com
Another factor that can influence the emission wavelength is the formation of aggregates or excimers, which can lead to red-shifted emission. mdpi.com The absence of π-stacking in the crystal structure of some derivatives can limit emission wavelength shifts caused by solid-state interchromophore interactions. researchgate.net However, thermal stress in the presence of air can lead to the formation of fluorenone derivatives through oxidation, which introduces a green emission component around 540 nm in addition to the typical blue emission of the fluorene compound. researchgate.net This indicates that controlling the morphology and chemical stability of the material is crucial for achieving the desired emission color. Asymmetric substitution on the fluorene core also provides a route to modify the absorption and emission spectra. mdpi.com
Supramolecular Assembly and Coordination Chemistry
The structure of 9H-fluorene, 2,7-bis(phenylethynyl)- lends itself to the construction of larger, ordered structures through non-covalent interactions. By incorporating specific functional groups, these molecules can act as building blocks for supramolecular assemblies and coordination polymers.
For example, the introduction of pyridyl groups into the fluorenone structure creates neutral donor sites suitable for metal coordination. mdpi.com This allows for the fabrication of hybrid metal-organic frameworks and luminescent supramolecular assemblies. mdpi.com The synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one demonstrates a strategy to create building blocks for such materials. mdpi.com The study of self-assembly in structurally similar 9,10-bis(phenylethynyl)anthracene (B116448) derivatives reveals that both π-π stacking and hydrogen bonding interactions play a crucial role in directing the formation of well-defined aggregates. ljmu.ac.uk These non-covalent forces can be harnessed to control the morphology and properties of materials derived from 2,7-bis(phenylethynyl)fluorene.
Utilization as Building Blocks for Luminescent Supramolecular Architectures
The construction of novel supramolecular architectures and functional materials begins with the design of suitable building blocks that possess specific functional and geometrical properties. acs.org Organic linkers that incorporate fluorophores, such as the fluorene moiety, into their skeletons can be engineered to bestow distinct luminescent properties upon the final supramolecular networks. acs.org Fluorene and its derivatives have been widely used in the development of new materials that show great promise for photonic and optoelectronic applications. acs.org
Derivatives like 2,7-bis(phenylethynyl)fluoren-9-one, a close analog of the subject compound, serve as fundamental components in these constructions. acs.org The inherent luminescence of the fluorene core can be tuned through chemical modification, and its rigid structure helps in directing the self-assembly of molecules into well-ordered, functional architectures. nih.gov These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs) and sensors.
Design Principles for Organic Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is a critical factor in MOF design, as it dictates the structure, porosity, stability, and ultimately the function of the resulting framework. nih.govcapes.gov.br The geometry and connectivity of the linker are paramount in determining the topology of the MOF. nih.gov
Fluorene-based molecules, including 9H-Fluorene, 2,7-bis(phenylethynyl)-, are excellent candidates for organic linkers. Their rigid structure provides stability and predictability in the formation of the framework. By modifying the fluorene core or its side groups, it is possible to tune the properties of the MOF for specific applications, such as gas storage, separation, and catalysis. nih.govcapes.gov.br For instance, introducing functional groups can alter the pore environment, enhancing selectivity for certain guest molecules. capes.gov.br The modular nature of MOFs, enabled by the versatility of organic linkers, allows for the rational design of materials with tailored properties. acs.org
Exploration of Linker Geometry and Topology in Self-Assembly Processes
The self-assembly of molecular components into complex, ordered structures is a fundamental process in creating functional materials. The geometry and topology of the constituent building blocks, such as 9H-Fluorene, 2,7-bis(phenylethynyl)-, play a crucial role in directing this process. nih.gov The defined shape and rigidity of the fluorene linker can guide the formation of specific, predictable network topologies. nih.govnycu.edu.tw
The interplay of non-covalent interactions, such as π-π stacking and hydrogen bonding, is vital in the self-assembly of these molecules. njit.edu For example, studies on similar aromatic compounds have shown that hydrogen bonding can be a prerequisite for creating highly ordered one-dimensional stacks in solution. njit.edu By judiciously designing the linker, researchers can control the dimensionality and connectivity of the resulting supramolecular assembly, leading to materials with unique properties and functions. nih.gov
Chemosensing and Molecular Probe Development
The high fluorescence quantum yield and photostability of the fluorene ring system make it an excellent platform for the development of chemosensors and molecular probes. nih.gov These sensors can be designed to detect a wide range of analytes with high sensitivity and selectivity.
Rational Design of Fluorescent Probes for Specific Analyte Detection
The rational design of fluorescent probes involves creating a molecule that exhibits a change in its fluorescence properties upon interaction with a specific target analyte. nih.govrsc.org This typically involves integrating three key components: a fluorophore (the signaling unit), a receptor (the recognition unit), and a linker. For fluorene-based probes, the fluorene moiety acts as the highly efficient fluorophore.
The design of the receptor is crucial for selectivity. By attaching specific chemical groups to the fluorene backbone that have a high affinity for a particular analyte, highly selective sensors can be created. nih.gov For example, fluorenone-based sensors have been developed for the selective detection of iodide ions, where the interaction with the ion inhibits intramolecular charge transfer, leading to fluorescence enhancement. nih.gov The general principles involve tailoring the chemical structure to control photophysical properties like excitation and emission spectra, quantum efficiency, and Stokes shift in response to an external stimulus. nih.govrsc.org
Mechanisms of Two-Photon Absorption (2PA) in Fluorene-Based Sensing Platforms
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light (typically in the near-infrared range). This offers advantages for biological imaging, including deeper tissue penetration and reduced photodamage. nih.gov Fluorene derivatives have been specifically designed to be efficient 2PA fluorophores. nih.gov
The 2PA properties of a molecule are intrinsically linked to its electronic structure. Symmetrical fluorene derivatives often exhibit strong 2PA. rsc.org The mechanism involves the excitation to a two-photon allowed electronic state. njit.eduacs.org The 2PA cross-section, a measure of the efficiency of the process, can be determined using techniques like the two-photon induced fluorescence method. nih.govrsc.org Quantum chemical calculations are often employed to analyze the nature of the 2PA bands and understand how they are affected by factors such as analyte binding. nih.govacs.org
High Selectivity and Sensitivity for Metal Ion Sensing (e.g., Zn²⁺ Binding and Fluorescence Enhancement)
Fluorene-based probes have demonstrated exceptional capabilities in detecting metal ions, with a particular focus on zinc ions (Zn²⁺), which play vital roles in many biological processes. acs.org The design of these probes often incorporates a macrocyclic receptor attached to the fluorene backbone, which shows preferential binding to Zn²⁺. acs.org
Upon binding with Zn²⁺, these probes typically exhibit a significant enhancement in their fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This "turn-on" response is often the result of the metal ion coordinating with the probe, which restricts intramolecular rotations and vibrations, thereby reducing non-radiative decay pathways and increasing the fluorescence quantum yield. nih.gov This coordination can also block photoinduced electron transfer (PET) pathways that otherwise quench the fluorescence in the unbound state. acs.org
Studies on specific fluorene derivatives have shown high sensitivity and selectivity for Zn²⁺ over other biologically relevant metal ions like Mg²⁺ and Ca²⁺. acs.org The binding typically follows a 1:1 stoichiometry, and the resulting complex shows distinct changes in its absorption and emission spectra. nih.govacs.org This allows for ratiometric fluorescence detection, providing a reliable and quantitative method for sensing Zn²⁺ concentrations. acs.orgnih.govacs.org
Photoinduced Electron Transfer Pathways in Sensing Mechanisms
The extended π-conjugated system of 9H-Fluorene, 2,7-bis(phenylethynyl)- and its derivatives makes them excellent fluorophores, a key component in fluorescent chemosensors. The operating principle of many such sensors is based on photoinduced electron transfer (PET). A typical PET sensor consists of three parts: a fluorophore, a receptor for binding an analyte, and a spacer connecting them. In the absence of the target analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore (or vice versa), which quenches the fluorescence ("off" state). This process is energetically favorable when the redox potential of the receptor allows it to act as a donor to the excited fluorophore.
Upon binding of an analyte, the receptor's electronic properties are altered, specifically its redox potential. This change makes the PET process energetically unfavorable, thereby inhibiting the quenching pathway. As a result, the fluorophore de-excites through its normal radiative pathway, leading to a restoration or "turn-on" of fluorescence. nih.govalmacgroup.com
For a sensor derived from 9H-Fluorene, 2,7-bis(phenylethynyl)-, the fluorene core acts as the central fluorophore. A receptor unit, designed to be selective for a specific analyte, could be chemically attached to the terminal phenyl groups. The phenylethynyl bridge can act as both a rigid spacer and a component of the conjugated system.
The PET process can be summarized by the following pathways:
Fluorescence ON (Analyte Bound):
Fluorophore + hν → Fluorophore* (Excitation)
Fluorophore* → Fluorophore + hν' (Fluorescence)
Fluorescence OFF (Analyte Free):
Fluorophore + hν → Fluorophore* (Excitation)
Fluorophore* + Receptor → [Fluorophore•⁻]–[Receptor•⁺] (Photoinduced Electron Transfer)
[Fluorophore•⁻]–[Receptor•⁺] → Fluorophore + Receptor + heat (Non-radiative decay)
Studies on related fluorene-based systems provide evidence for these pathways. For instance, polymers containing fluorene units linked to electron-accepting pendants like perylene (B46583) diimides have demonstrated efficient photoinduced electron transfer, forming long-lived charge-separated species. nih.gov The inherent ability of the fluorene moiety itself to participate in single electron transfer processes under photochemical conditions has also been established, underscoring its suitability as an active component in PET-based sensors. rsc.org By carefully selecting the receptor unit, sensors based on the 9H-Fluorene, 2,7-bis(phenylethynyl)- scaffold can be designed to detect a wide range of analytes, from metal ions to biological molecules.
Polymer Chemistry and Conjugated Macromolecules
Role as a Monomer in the Synthesis of Semiconducting Polymers
The rigid, planar, and highly conjugated structure of 9H-Fluorene, 2,7-bis(phenylethynyl)- makes its core unit an excellent building block for semiconducting polymers. While the compound itself can be considered a model for the repeating unit, its derivatives are directly used as monomers in polymerization reactions. Specifically, the 2,7-diethynyl-9H-fluorene core is a key monomer for producing a class of polymers known as poly(fluorene ethynylene)s (PFEs) or, more broadly, poly(arylene ethynylene)s (PAEs). rsc.org
In this role, the fluorene unit serves as an electron-donating or hole-transporting segment, prized for its high photoluminescence quantum yield and thermal stability. The ethynyl (B1212043) linkages provide rigidity to the polymer backbone, ensuring good π-orbital overlap and facilitating charge transport along the chain.
The versatility of the fluorene monomer is enhanced by the ease of substitution at the C-9 position. Attaching flexible alkyl or other functional chains at this position imparts solubility to the resulting polymers, making them processable from solution for the fabrication of thin-film electronic devices. wikipedia.org By copolymerizing 2,7-diethynylfluorene derivatives with various dihaloaromatic compounds, which can act as electron acceptors, chemists can create donor-acceptor (D-A) copolymers. This strategy is crucial for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its band gap and, consequently, its optical and electronic properties. mdpi.com
Polymerization Strategies for Incorporating 2,7-Bis(phenylethynyl)Fluorene Units into Conjugated Polymer Backbones
The primary and most effective method for incorporating fluorene-ethynyl units into a polymer backbone is the Sonogashira cross-coupling reaction . mdpi.com This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, making it perfectly suited for synthesizing poly(arylene ethynylene)s.
The typical polymerization scheme involves the reaction of a 2,7-diethynylfluorene monomer (M1) with an aromatic dihalide comonomer (M2), such as a dibrominated benzothiadiazole or naphthothiadiazole, to create an alternating copolymer. rsc.orgmdpi.com
General Sonogashira Polymerization Reaction: n (HC≡-Fluorene-≡CH) + n (Br-Ar-Br) → [-C≡-Fluorene-≡C-Ar-]_n + 2n HBr
The reaction is carried out in an inert atmosphere using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like diisopropylamine. mdpi.com The choice of comonomer (Ar) is critical for tuning the final properties of the polymer.
| Catalyst/Reagent | Typical Role in Sonogashira Polymerization |
| Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Palladium catalyst, facilitates oxidative addition and reductive elimination steps. |
| Copper(I) Iodide (CuI) | Co-catalyst, activates the terminal alkyne. |
| Diisopropylamine or Triethylamine | Base, neutralizes the HBr byproduct and serves as a solvent. |
| Toluene / Tetrahydrofuran (THF) | Co-solvent to ensure solubility of monomers and the growing polymer chain. |
This strategy allows for the precise construction of well-defined polymer backbones, integrating the desirable photophysical properties of the fluorene core with the electronic characteristics of various aromatic systems via the rigid and electronically conductive ethynyl bridges.
Structure-Performance Relationships in Fluorene-Ethynyl Based Polymer Optoelectronic Materials
The performance of optoelectronic devices based on fluorene-ethynyl polymers is intrinsically linked to the polymer's chemical structure. Key relationships have been established between molecular design and material properties such as light absorption, emission color, charge carrier mobility, and device efficiency. springerprofessional.deresearchgate.net
Effect of the Ethynyl Linker: The introduction of the carbon-carbon triple bond (ethynyl linker) into the polymer backbone has profound effects.
Planarity and Rigidity: Compared to more flexible linkers like vinylene or thiophene (B33073), the linear and rigid ethynyl group reduces steric hindrance between adjacent aromatic units. This promotes a more planar conformation of the polymer backbone, which in turn enhances π-conjugation, leading to red-shifted absorption spectra and lower optical band gaps. mdpi.commdpi.com
Electronic Properties: The ethynyl linker itself participates in the conjugated system, influencing the HOMO and LUMO energy levels. This allows for fine-tuning of the polymer's electronic characteristics.
Effect of the Comonomer: In alternating copolymers, the choice of the aromatic unit copolymerized with the fluorene-ethynyl monomer is a powerful tool for property tuning.
Donor-Acceptor (D-A) Architecture: Copolymerizing an electron-rich fluorene donor with a strong electron-acceptor unit (like benzothiadiazole) creates a D-A structure. This leads to an intramolecular charge transfer (ICT) interaction, which significantly lowers the band gap and shifts the emission to longer wavelengths (e.g., from blue to green or yellow). rsc.orgwikipedia.org
Influence of Side Chains: The alkyl chains at the C-9 position of the fluorene unit, while primarily for solubility, also impact performance.
Morphology: The length and branching of the side chains affect how the polymer chains pack in the solid state. This morphology influences intermolecular interactions and charge transport efficiency in thin films. springerprofessional.de
The table below summarizes findings for several fluorene-ethynyl derivatives and polymers, illustrating these structure-property relationships.
| Compound/Polymer | Key Structural Feature | Observed Property/Performance | Reference |
| PFDENT | Alternating 2,7-diethynylfluorene and naphthothiadiazole (acceptor) | D-A structure with a rigid ethynyl linker leads to a planar backbone and a low optical band gap. | mdpi.com |
| PFDTENT | Ethynyl-thiophene spacer between fluorene and naphthothiadiazole | The additional thiophene unit alters steric hindrance and electronic coupling compared to the direct ethynyl linker in PFDENT. | mdpi.com |
| TPD-PFE | Copolymer of 2,7-diethynylfluorene and a TPD hole-transport unit | Improved hole-transport properties; emits green light (510 nm) in a single-layer LED. | rsc.org |
| Fluorene-ethynyl-pyrene | Pyrene end-groups on a 2,7-diethynylfluorene core | High planarity due to C-C triple bond; HOMO-LUMO gap of 3.27 eV. | mdpi.com |
By systematically modifying these structural elements—the conjugated linker, the comonomer, and the solubilizing side chains—researchers can develop a wide array of fluorene-ethynyl based polymers with tailored properties for specific optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.net
Future Research Directions and Emerging Applications
Exploration of Novel Substituents and Core Modifications for Enhanced Functional Properties
A primary avenue of future research involves the systematic modification of the 9H-Fluorene, 2,7-bis(phenylethynyl)- scaffold. The goal is to precisely tune its electronic, optical, and physical properties by introducing new chemical groups (substituents) or altering the central fluorene (B118485) core.
Researchers are investigating the impact of adding various functional groups to the peripheral phenylethynyl units. For instance, derivatives like (E,E)-2,7-Bis(3,4,5-trimethoxyphenylethenyl)fluorene have been synthesized to study how such substitutions affect luminescence properties for potential use in Light Emitting Diodes (LEDs). researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecule, thereby changing its absorption and emission wavelengths. beilstein-journals.org
Another key strategy is the modification of the C9 position on the fluorene ring. mdpi.com This position is a common target for adding solubilizing groups, such as the diethyl groups in 2,7-bis(3,4,5-trimethoxyphenylethenyl)-9,9-diethyl-9H-fluorene, or for introducing other functionalities that can influence molecular packing and charge transport. researchgate.netmdpi.com
Furthermore, replacing the phenyl rings with other aromatic systems, such as pyridine, is a promising direction. The synthesis of compounds like 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one demonstrates a shift towards creating molecules with specific coordination sites for metals, which opens up applications in supramolecular chemistry and hybrid materials. mdpi.comresearchgate.net This modification transforms the molecule from a simple organic semiconductor into a building block for more complex architectures. mdpi.com
The table below summarizes examples of modifications and their intended effects on the fluorene scaffold.
| Modification Type | Example Compound/Strategy | Targeted Property Enhancement | Potential Application |
| Peripheral Group Substitution | Adding methoxy (B1213986) (OCH₃) groups to the phenyl rings. | Tuning of emission wavelength, improved quantum efficiency. | Organic Light Emitting Diodes (OLEDs). |
| Core Aromatic System Exchange | Replacing phenyl rings with pyridyl rings. | Introduction of metal coordination sites. | Metal-Organic Frameworks (MOFs), Sensors. |
| C9 Position Modification | Attaching alkyl chains (e.g., diethyl) to the 9-position. | Increased solubility, control over solid-state packing. | Solution-processable electronics. |
| Oxidation of Fluorene Core | Conversion of the CH₂ group at C9 to a C=O group (fluorenone). | Altered electronic properties, red-shifted emission. | Luminescent materials, electronic sensors. |
Investigation of Hybrid Organic-Inorganic Material Architectures
A significant emerging application for derivatives of 9H-Fluorene, 2,7-bis(phenylethynyl)- is their use as organic linkers in hybrid materials. mdpi.com These materials combine the processability and functional diversity of organic molecules with the stability and electronic properties of inorganic components. nih.gov
Standard fluorene derivatives like 2,7-bis(phenylethynyl)fluoren-9-one are typically used in purely organic materials because they lack sites for binding to metal ions. mdpi.com To overcome this, researchers are designing new derivatives that incorporate coordinating units. The synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one, which features nitrogen-containing pyridyl groups, is a key step in this direction. mdpi.commdpi.com These pyridyl moieties can act as donors to coordinate with metal ions, enabling the self-assembly of Metal-Organic Frameworks (MOFs) or coordination polymers. researchgate.net
The integration of these fluorene-based linkers into MOFs could lead to materials with unique photoluminescent properties, making them suitable for applications such as chemical sensors, biomarkers, and light-emitting devices. mdpi.com The porous nature of MOFs combined with the emissive properties of the fluorene linker could allow for the detection of specific analytes through changes in the luminescence signal. Further research is ongoing to explore the full potential of these hybrid architectures. mdpi.commdpi.com
Development of Advanced In-situ Characterization Techniques for Dynamic Processes
Understanding how these materials function in real-time within a device or during a chemical reaction is crucial for optimizing their performance. A key future direction is the application of advanced in-situ and operando characterization techniques. osti.gov These methods allow scientists to observe the material's structural and electronic properties under actual operating conditions, rather than in a static state.
Techniques such as in-situ X-ray absorption spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to track chemical states and identify transient intermediate species that may form during operation. osti.gov For fluorene-based materials used in OLEDs, in-situ photoluminescence and electroluminescence spectroscopy could monitor degradation pathways in real-time, providing critical insights for improving device lifetime.
When these molecules are incorporated into hybrid materials for catalysis, synchrotron-based techniques could provide atomic-scale visualization of the catalytic process as it happens. osti.gov While challenges related to instrumentation and data interpretation remain, the continued development of multi-modal in-situ techniques is pivotal for advancing the understanding and application of these complex materials. osti.gov
Integration of Computational Design and Predictive Modeling for Targeted Material Development
To accelerate the discovery of new materials, experimental synthesis is increasingly being coupled with computational design and predictive modeling. osti.gov Tools like Density Functional Theory (DFT) are used to predict the properties of yet-to-be-synthesized molecules. researchgate.netbeilstein-journals.org
By modeling different substituents on the 9H-Fluorene, 2,7-bis(phenylethynyl)- core, researchers can forecast the resulting changes in electronic structure, absorption/emission spectra, and charge mobility. researchgate.net This in silico screening allows for the rational design of molecules with properties tailored for a specific application, be it a particular emission color for an OLED or optimal energy levels for a solar cell. This computational-first approach saves significant time and resources by prioritizing the synthesis of only the most promising candidates.
The integration of machine learning with computational modeling is also emerging as a powerful tool. osti.gov By training algorithms on existing experimental and computational data, it may become possible to rapidly predict the properties of a vast library of virtual compounds, further accelerating the targeted development of next-generation materials based on the 9H-Fluorene, 2,7-bis(phenylethynyl)- framework.
Q & A
Q. Optimization Strategies :
- Catalyst loading : Reduce Pd catalyst to 0.5–1 mol% to minimize costs while maintaining >80% yield.
- Solvent polarity : Use DMF for higher-temperature reactions (80–100°C) to enhance solubility of aromatic intermediates.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers (e.g., E/Z configurations) .
Which spectroscopic and computational methods are critical for verifying structural integrity and purity?
Q. Basic Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., singlet peaks for equivalent protons at 2,7-positions) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 370.5 for C₂₉H₂₂) .
Q. Advanced Analysis :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >300°C) for optoelectronic applications .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~3.1 eV) to predict electronic behavior .
How do extended π-conjugation and substituent effects influence optoelectronic properties?
Q. Key Findings :
- π-Conjugation : The phenylethynyl groups extend conjugation, reducing bandgap (UV-Vis λₐᵦₛ ~400 nm) and enhancing charge mobility .
- Substituent Impact : Electron-withdrawing groups (e.g., nitro) lower LUMO levels, improving electron transport in OLEDs .
Q. Experimental Validation :
- Cyclic Voltammetry : Measure oxidation/reduction potentials to determine HOMO (-5.4 eV) and LUMO (-2.3 eV) levels .
- Photoluminescence (PL) : Quantum yields of ~0.6 in thin films suggest utility in light-emitting layers .
What strategies resolve contradictions in reported molecular data (e.g., formula, weight)?
Case Study : Discrepancies in molecular formula (C₂₂H₁₈ vs. C₂₉H₂₂) arise from:
Q. Resolution Workflow :
Reproduce synthesis : Follow protocols from peer-reviewed sources (e.g., Rodríguez et al., 2006 ).
Cross-validate : Use HR-MS and elemental analysis to confirm composition.
Benchmark data : Compare with computational models (e.g., molecular dynamics simulations) .
How can antiparallel molecular stacking be engineered for supramolecular applications?
Q. Advanced Design :
Q. Applications :
- Organic semiconductors : Enhanced charge transport in thin-film transistors .
- Host-guest systems : Fluorene derivatives act as hosts for emissive dopants in OLEDs .
What methodologies evaluate thermal stability for high-temperature processing?
Q. Protocols :
- TGA-DSC : Measure decomposition onset (e.g., 320°C) and glass transition temperatures (Tg ~150°C) .
- Isothermal aging : Heat samples at 200°C for 24 hrs; monitor structural integrity via FT-IR (no C≡C bond degradation) .
Q. Mechanistic Insight :
- Large σ₂ values : Bis(phenylethynyl) groups enhance cross-sections (σ₂ >1,000 GM at 800 nm) for deep-tissue imaging .
- NO activation : Zwitterionic derivatives (e.g., DBB-NO) enable targeted two-photon photodynamic therapy (TP-PDT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
